molecular formula C10H18O2 B12675337 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) CAS No. 50975-38-7

3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene)

Cat. No.: B12675337
CAS No.: 50975-38-7
M. Wt: 170.25 g/mol
InChI Key: XTGIWPVOMMMMJV-UHFFFAOYSA-N
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Description

3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) is a symmetrical ether derivative featuring an ethylene glycol (1,2-ethanediyl) backbone linked to two 2-methylpropene (isobutylene) groups via oxygen bridges. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol (inferred from analogs in ).

Properties

CAS No.

50975-38-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methyl-3-[2-(2-methylprop-2-enoxy)ethoxy]prop-1-ene

InChI

InChI=1S/C10H18O2/c1-9(2)7-11-5-6-12-8-10(3)4/h1,3,5-8H2,2,4H3

InChI Key

XTGIWPVOMMMMJV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCCOCC(=C)C

Related CAS

55583-69-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) typically involves the reaction of ethylene glycol with 3-chloro-2-methylpropene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of ethylene glycol attack the electrophilic carbon atoms of 3-chloro-2-methylpropene, resulting in the formation of the ether linkages .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. Catalysts such as sodium hydroxide or potassium hydroxide are often used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the ether linkages are cleaved to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols by breaking the ether bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether oxygen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or are employed under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) is in the field of chromatography. It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This HPLC method is scalable and suitable for isolating impurities during preparative separation processes .

Ultra-Performance Liquid Chromatography (UPLC)

The compound can also be utilized in ultra-performance liquid chromatography (UPLC), where smaller particle columns are available for faster analysis. This method enhances the separation efficiency and reduces analysis time, making it valuable for both research and industrial applications .

Drug Development

In pharmacokinetics, 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) may play a role as a component in drug formulations. Its structural properties allow for potential interactions with biological systems, which can be critical in the development of new therapeutics. The compound's behavior in biological matrices can be studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties .

Analytical Method Development

A significant body of research has focused on developing analytical methods that utilize 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene). For instance, studies have demonstrated its effectiveness in separating complex mixtures in biological samples using advanced chromatographic techniques. These methods have been validated for their accuracy and reproducibility in various laboratory settings .

Toxicological Assessments

Research has also been conducted to evaluate the safety profile of 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene). Toxicological studies indicate that while it exhibits certain harmful effects upon exposure (e.g., harmful if swallowed or in contact with skin), its application in controlled environments under proper safety protocols can mitigate risks associated with its use .

Summary of Findings

The applications of 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) span across analytical chemistry and pharmacology. Its utility in HPLC and UPLC makes it a valuable tool for researchers aiming to analyze complex compounds efficiently. Additionally, its potential role in drug formulation highlights its importance in pharmaceutical research.

Application Area Details
ChromatographyEffective in HPLC and UPLC for analyzing complex mixtures
PharmacokineticsPotential component in drug formulations; studies on ADME properties
Toxicological SafetyExhibits harmful effects but manageable under controlled conditions

Mechanism of Action

The mechanism of action of 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) involves its ability to form stable ether linkages. These linkages can interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in both biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs, focusing on substituent groups and their implications:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Target Compound C₁₀H₁₆O₂ 168.23 Ether, terminal alkenes Ethylene glycol backbone + 2-methylpropene
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane C₂₀H₂₈O₁₀ 432.43 Methacrylate esters, hydroxyl groups Ethylene glycol + methacrylate + hydroxy
1,2-Bis(2-Nitrophenoxy)ethane C₁₄H₁₂N₂O₆ 304.25 Nitroarene, ether Ethylene glycol + 2-nitrophenoxy
Propanenitrile,3,3'-[1,2-ethanediylbis(oxy)]bis- C₈H₁₂N₂O₂ 168.20 Nitrile, ether Ethylene glycol + propanenitrile
2,2'-[1,2-Ethanediylbis(oxy)]bis(ethanethiol) C₆H₁₄O₂S₂ 182.30 Thiol, ether Ethylene glycol + ethanethiol

Key Observations :

  • Reactivity: The target compound’s terminal alkenes (2-methylpropene) enable polymerization or addition reactions, similar to methacrylate esters in .
  • Stability : Nitroarene derivatives () are less thermally stable due to nitro group sensitivity, whereas thiol-containing analogs () may oxidize readily.

Physical-Chemical Properties

Data from related compounds suggest trends in solubility, boiling points, and thermodynamic properties:

Thermodynamic Properties (Heat Capacity):
  • 2,2'-(1,2-Ethanediylbis(oxy))bis-ethanol (Ethylene glycol derivative): Exhibits higher heat capacity (47 J/mol·K) due to hydroxyl groups enhancing hydrogen bonding .
  • Target Compound: Predicted to have lower heat capacity (~35–40 J/mol·K) due to nonpolar alkene substituents.
Solubility and Polarity:
  • Hydroxyl-containing analogs (e.g., ) are water-soluble, whereas nitro- or nitrile-substituted derivatives () are more lipophilic.
  • The target compound’s alkene groups likely reduce water solubility compared to hydroxy analogs but enhance compatibility with organic solvents.

Case Study :

  • The methacrylate derivative () is used in polymer networks due to its dual reactivity (ester and hydroxyl groups), whereas the target compound’s alkenes may favor controlled radical polymerization.

Toxicity and Environmental Impact

Hazard data from analogs suggest variability in safety profiles:

  • Ethylene glycol diallyl ether (structurally similar to target compound): Classified as hazardous to aquatic environments (Chronic Category 3) .
  • Nitroarene derivatives : Exhibit acute oral toxicity (Category 4) and eye irritation (Category 1) .
  • Thiol-containing analogs : May release toxic sulfides upon degradation .

Regulatory Status :

  • The target compound’s alkene groups pose flammability risks, while ethylene glycol backbone derivatives often require handling under inert atmospheres .

Biological Activity

3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene), also known as Bis-aminopropyl diglycol dimaleate (CAS No. 1629579-82-3), is a compound with significant industrial applications, particularly in haircare products. This article explores its biological activity, focusing on its health effects, potential toxicology, and relevant case studies.

  • Chemical Name : 3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene)
  • CAS Number : 1629579-82-3
  • Molecular Formula : C₁₄H₂₄N₂O₄

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its toxicity, skin sensitization potential, and overall safety in cosmetic applications.

Toxicity Studies

  • Acute Toxicity :
    • The compound has been shown to have low acute toxicity with an oral LD50 greater than 2000 mg/kg in rats. In dermal toxicity studies, the LD50 was reported as 3650 mg/kg .
    • Inhalation studies indicated no fatalities at concentrations up to 0.41 mg/L over a seven-hour exposure period .
  • Skin Sensitization :
    • Human Repeat Insult Patch Tests (HRIPT) conducted at concentrations up to 19% revealed no allergic reactions among participants. The percentage of volunteers showing irritant reactions was minimal (1%) across multiple studies .
    • A local lymph node assay indicated that the compound could act as a skin sensitizer under certain conditions, although the results were not definitive due to irritant effects observed .

Case Study 1: Evaluation for Haircare Products

A significant evaluation was conducted to assess the risks associated with the use of this chemical in haircare products at concentrations higher than previously assessed (up to 20%). The findings concluded that when used according to safety guidelines, the risks could be managed effectively .

Case Study 2: Carcinogenicity Assessment

A study investigated the carcinogenic potential of similar compounds using a medium-term rat liver bioassay. The results indicated that neither the test substance nor similar compounds increased hepatocellular foci positive for glutathione S-transferase placental form (GST-P), suggesting a lack of hepatocarcinogenicity .

Summary of Findings

Parameter Value/Outcome
Oral LD50>2000 mg/kg
Dermal LD503650 mg/kg
Skin SensitizationNo allergic reactions in HRIPT; minimal irritant reactions
CarcinogenicityNo increase in GST-P-positive foci in rat studies

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